molecular formula C50H89N7O11 B14747728 Peptidolipin NA CAS No. 2132-55-0

Peptidolipin NA

Cat. No.: B14747728
CAS No.: 2132-55-0
M. Wt: 964.3 g/mol
InChI Key: ISFFTEWJOFYRNG-UHFFFAOYSA-N
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Description

Peptidolipin NA is a lipopeptide isolated from Nocardia species, notably Nocardia arthritidis IFM 10035T, through methanol extraction and chromatographic purification . Key characteristics include:

  • Molecular weight: Reported as 965 Da via ESI-MS in one study , while another source lists a molecular formula of C₅₂H₉₃N₇O₁₁ (1956.62 g/mol) under the alias "Penitrem A" . This discrepancy may reflect differences in analytical methods or aliasing errors.
  • Structural features: A lipophilic tail and cyclic peptide core, with conformational flexibility dependent on solvent polarity (e.g., stable hydrogen bonding in pyridine vs. self-association in CDCl₃) .
  • Bioactivity: Cytotoxicity against murine macrophages (J774.1) with IC₅₀ >200 μM and antibiotic activity via ion-conducting pore formation in lipid bilayers .

Properties

CAS No.

2132-55-0

Molecular Formula

C50H89N7O11

Molecular Weight

964.3 g/mol

IUPAC Name

22-butan-2-yl-13-heptadecyl-9,16-bis(1-hydroxyethyl)-3,19-dimethyl-6-propan-2-yl-14-oxa-1,4,7,10,17,20,23-heptazabicyclo[23.3.0]octacosane-2,5,8,11,15,18,21,24-octone

InChI

InChI=1S/C50H89N7O11/c1-10-12-13-14-15-16-17-18-19-20-21-22-23-24-25-27-37-30-39(60)53-42(35(8)58)48(65)54-40(31(3)4)46(63)52-34(7)49(66)57-29-26-28-38(57)45(62)55-41(32(5)11-2)47(64)51-33(6)44(61)56-43(36(9)59)50(67)68-37/h31-38,40-43,58-59H,10-30H2,1-9H3,(H,51,64)(H,52,63)(H,53,60)(H,54,65)(H,55,62)(H,56,61)

InChI Key

ISFFTEWJOFYRNG-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCC1CC(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2CCCC2C(=O)NC(C(=O)NC(C(=O)NC(C(=O)O1)C(C)O)C)C(C)CC)C)C(C)C)C(C)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Peptidolipin NA is typically isolated from Nocardia asteroides. The synthesis involves culturing the bacterium under specific conditions to induce the production of the compound. The advanced Marfey’s method is often used to determine the absolute configurations of the amino acids in the compound .

Industrial Production Methods

Industrial production of this compound involves large-scale fermentation of Nocardia asteroides. The bacterium is cultured in bioreactors with optimized nutrient media to maximize the yield of this compound. The compound is then extracted and purified using chromatographic techniques .

Chemical Reactions Analysis

Lactone Ring Reactivity and Derivatization

The macrocyclic lactone in peptidolipin NA undergoes specific modifications:

  • Methanolysis : Treatment with methanol cleaves the lactone, yielding a linear peptide with a methyl ester at the C-terminus. This reaction produces complex 1H^1H NMR spectra due to conformational flexibility in the resulting product .

  • N-Methylation : Reaction with methyl iodide and silver oxide in dimethylformamide (DMF) fully methylates all peptide bonds, hydroxyl groups (e.g., threonine), and the C-terminal carboxy group. This derivatization enhances volatility for mass spectrometry analysis, as demonstrated by a molecular ion peak at m/z 1082 for a methylated heptapeptide analog .

Table 1: Key Derivatization Reactions

Reaction TypeReagents/ConditionsProduct CharacteristicsSource
MethanolysisMethanolLinear methyl ester with conformational flexibility
N-MethylationMethyl iodide, Ag2_2O, DMFFully methylated derivative (m/z 1082)

Mass Spectrometry Fragmentation Patterns

This compound displays characteristic fragmentation in mass spectrometry:

  • Lactone Ring Opening : Elimination of CO2_2 from the lactone generates an open-chain acyl-oligopeptide ion .

  • Sequential Peptide Bond Cleavage : Fragmentation proceeds through systematic cleavage of peptide bonds, enabling sequence determination .

Lipid Chain Modifications

The lipid tail’s structure influences reactivity:

  • Cyclopropane Formation : Peptidolipin F (a derivative) contains a cyclopropyl group in its lipid chain, identified by 1H^1H NMR signals at δH_H −0.19 ppm (diastereotopic hydrogens) and δH_H 0.68 ppm (geminal hydrogens) .

  • Oxidative Cleavage : The double bond in peptidolipin E undergoes oxidative cleavage to yield shorter-chain derivatives .

Conformational Dynamics and Solvent Effects

This compound’s reactivity is solvent-dependent:

  • Self-Association in CDCl3_33 : Forms aggregates in chloroform, evidenced by broadened NMR signals .

  • Stable Hydrogen Bonding in Pyridine : Adopts a rigid conformation with resolved amide proton resonances (δH_H 5.52–3.38 ppm) .

Table 2: Solvent-Dependent Conformational Properties

SolventConformationKey ObservationsSource
CDCl3_3Self-associated aggregatesBroadened 1H^1H NMR signals
PyridineRigid, hydrogen-bondedSharp amide proton resonances

Enzymatic Hydrolysis Attempts

Efforts to resolve stereochemistry via enzymatic methods:

  • Lipase B from *Candida antarctica *: Failed to hydrolyze acetylated derivatives of peptidolipin B, likely due to the compound’s lipophilicity .

Interaction with Lipid Bilayers

This compound forms ion-conducting pores in membranes:

  • Pore Formation Mechanism : The lipid tail embeds into bilayers, while the cyclic peptide disrupts membrane integrity, enabling ion transport .

  • Antibacterial Activity : Demonstrates bacteriostatic effects against methicillin-resistant Staphylococcus aureus (MRSA) .

Stereochemical Assignments via Computational Modeling

The absolute configuration of peptidolipin B (a close analog) was resolved using:

  • Density Functional Theory (DFT) : Predicted 13C^{13}C NMR shifts for R- and S-epimers matched experimental data with 100% DP4 probability for the R-configuration .

  • Key ROESY Correlations : Transannular nuclear Overhauser effects (e.g., H-5 to H-40) validated the computational model .

This synthesis of experimental and computational data underscores this compound’s complex reactivity profile, driven by its unique macrocyclic architecture and lipid interactions.

Scientific Research Applications

Peptidolipin NA has a wide range of scientific research applications:

Mechanism of Action

Peptidolipin NA exerts its effects by interacting with membrane lipid bilayers, generating ion-conducting pores. This disrupts the membrane potential and leads to cell death. The compound targets the lipid components of the membrane, making it effective against a wide range of bacterial species .

Comparison with Similar Compounds

Structural Features

Peptidolipin NA shares structural homology with peptidolipins B-F (1–5), isolated from marine Nocardia spp., but differs in key aspects (Table 1):

Table 1: Structural Comparison of this compound and Related Compounds

Compound Molecular Formula Molecular Weight (Da) Lipophilic Tail Length Unique Features
This compound C₅₂H₉₃N₇O₁₁ (reported) 965 / 1956.62 Undisclosed Cyclic structure, solvent-dependent conformation
Peptidolipin B (1) C₅₉H₁₀₇N₇O₁₁ 1154.5 (HRMS) 23–27 carbons O-Me aspartate at C-5; L-Ala, D-Pro residues
Peptidolipin C (2) Undisclosed Undisclosed 23–27 carbons SciFinder similarity search: no matches with >17C tails

Key distinctions :

  • Lipophilic tail: Peptidolipins B-F feature exceptionally long tails (23–27 carbons), absent in other known lipopeptides .
  • Amino acid configuration: Peptidolipin B contains L-Ala and D-Pro, differing from the L-Val(6) residue in this compound’s analog .
  • Conformational flexibility : All peptidolipins exhibit solvent-dependent NMR shifts, suggesting conserved structural dynamics .

Table 2: Bioactivity Comparison

Compound Cytotoxicity (J774.1 IC₅₀) Antibacterial Activity (MIC, μg/mL) TRAIL Resistance Modulation
This compound >200 μM Not tested Activates apoptosis in TRAIL-resistant AGS cells
L-Val(6) analog 116 μM Undisclosed Moderate activity
Peptidolipin B (1) Undisclosed 64 (MRSA/MSSA) Not reported
Peptidolipin E (4) Undisclosed 64 (MRSA/MSSA) Not reported

Observations :

  • Cytotoxicity : this compound is less toxic to macrophages than its L-Val(6) analog, suggesting residue-specific interactions .
  • Antibacterial action : Peptidolipins B and E show moderate bacteriostatic effects against MRSA/MSSA, mirroring this compound’s pore-forming antibiotic mechanism .

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